Thorium iodide

描述

Evolution of Thorium Iodide Chemistry and Discovery of Oxidation States

The investigation of the thorium-iodine system has led to the characterization of three primary compounds: thorium tetraiodide (ThI₄), thorium triiodide (ThI₃), and thorium diiodide (ThI₂). wikipedia.org The initial focus was on thorium tetraiodide, the compound where thorium exhibits its most common +4 oxidation state. wikipedia.orgwikipedia.org Early methods for its synthesis involved the direct reaction of thorium metal with iodine at elevated temperatures. wikipedia.orgencyclopedia.pub

The discovery and synthesis of the lower iodides, ThI₃ and ThI₂, opened up new avenues of research and debate. wikipedia.org Thorium triiodide, a black, violet-tinged solid, can be synthesized by heating thorium metal with thorium tetraiodide in a vacuum at 800 °C. wikipedia.org Thorium diiodide, which has a distinct golden metallic luster, can be prepared by reducing thorium tetraiodide with stoichiometric amounts of thorium metal. wikipedia.org It can also be formed through the decomposition of thorium triiodide at temperatures exceeding 550 °C. wikipedia.org

A significant point of discussion in the chemistry of thorium iodides revolves around the true oxidation state of thorium in the lower iodides. While nominally assigned as Th(III) and Th(II) respectively, further studies suggested that ThI₃ and ThI₂ are not simple ionic compounds with thorium in these lower oxidation states. wikipedia.org Instead, they are considered to be electride compounds, more accurately formulated as Th⁴⁺(I⁻)₃e⁻ and Th⁴⁺(I⁻)₂e⁻₂. wikipedia.orgwikipedia.org This formulation implies that the thorium atom remains in the +4 oxidation state, with the "extra" electrons occupying positions within the crystal lattice, contributing to their metallic properties. wikipedia.org

Position of Thorium Iodides in Actinide Chemistry

The study of thorium iodides is integral to understanding the broader trends in actinide chemistry. Thorium, as the second member of the actinide series, primarily exhibits a stable +4 oxidation state, a characteristic that distinguishes it from many other actinides which display a wider range of oxidation states. wikipedia.org The chemistry of thorium tetraiodide aligns with this trend.

The lower iodides of thorium, however, present a more complex picture. Their existence and electride nature provide a fascinating case study in the electronic structure of early actinides. The comparison with other actinide halides reveals interesting trends. For instance, while plutonium tetrachloride is unstable, its complexes can be prepared, highlighting the nuanced stability of actinide halides. acs.org The synthesis of hexaiodo complexes of thorium(IV) and other actinides further illustrates the complex-forming abilities of these elements. acs.org

Significance in Fundamental Solid-State Chemistry and Materials Science Research

The this compound system has been a valuable platform for fundamental research in solid-state chemistry. The crystal structures of these compounds have been a subject of detailed investigation. Thorium tetraiodide possesses a monoclinic crystal structure. wikipedia.orgencyclopedia.pub In contrast, thorium diiodide crystallizes in a hexagonal system, featuring a layered structure. wikipedia.org This structure consists of alternating layers of trigonal-antiprismatic and trigonal-prismatic coordination polyhedra of iodine atoms surrounding the thorium atoms. acs.org Thorium triiodide exists in two forms, with the β-form having an orthorhombic crystal structure. wikipedia.org

The unique electronic and structural properties of thorium iodides have also sparked interest in materials science. Thorium diiodide, for example, exhibits high electrical conductivity and a metallic luster, properties attributed to its electride nature. wikipedia.org The study of the thorium-iodine phase diagram has been crucial for understanding the stability and transformations of these compounds at different temperatures. researchgate.net

Overview of Thorium-Iodine System Complexity

The thorium-iodine system is a testament to the intricate interplay of stoichiometry, temperature, and electronic structure. The existence of multiple stable compounds with varying oxidation states and crystal structures underscores this complexity. The synthesis of pure phases of the lower iodides, for instance, requires careful control of reaction conditions to prevent the formation of mixtures. Furthermore, the dimorphism observed in both thorium diiodide and triiodide adds another layer of complexity to the phase diagram. The development of new synthetic routes, such as the reaction of thorium dioxide with aluminum triiodide, has provided safer and more accessible methods for obtaining high-purity thorium tetraiodide. researchgate.net

属性

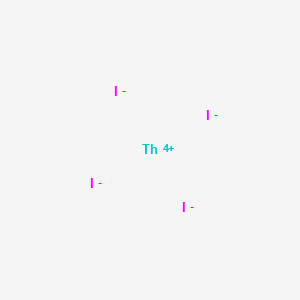

CAS 编号 |

7790-49-0 |

|---|---|

分子式 |

I4Th |

分子量 |

739.656 g/mol |

IUPAC 名称 |

thorium(4+);tetraiodide |

InChI |

InChI=1S/4HI.Th/h4*1H;/q;;;;+4/p-4 |

InChI 键 |

MDMUQRJQFHEVFG-UHFFFAOYSA-J |

SMILES |

[I-].[I-].[I-].[I-].[Th+4] |

规范 SMILES |

[I-].[I-].[I-].[I-].[Th+4] |

产品来源 |

United States |

Synthetic Methodologies for Thorium Iodides

Synthesis of Thorium(IV) Iodide (ThI₄)

Thorium(IV) iodide, also known as thorium tetraiodide, is a key precursor in thorium chemistry. Several methods have been developed for its synthesis.

The direct reaction between thorium metal and iodine is a common method for preparing thorium(IV) iodide. This reaction is typically carried out at elevated temperatures in an evacuated and sealed apparatus to prevent oxidation and hydrolysis of the product. wikipedia.orgthieme-connect.de

One procedure involves heating thorium foil in a T-shaped Pyrex tube with elemental iodine. The side tube containing the thorium is heated to 500 °C for one week. Iodine slowly diffuses into the reaction zone, reacting with the thorium to form ThI₄, which then precipitates in a cooler part of the tube. thieme-connect.de

Another approach utilizes a thick-walled Supremax tube. Equivalent quantities of thorium metal and doubly-sublimed iodine are mixed and briefly heated to 400 °C to initiate the reaction. The temperature is then maintained at 300 °C for three hours with frequent shaking to expose fresh surfaces. The resulting ThI₄ is purified by sublimation at a temperature below 650 °C. thieme-connect.de Reaction temperatures above 650 °C should be avoided to prevent reaction with the glass walls of the container. thieme-connect.de

The direct reaction can be summarized by the following equation: Th + 2I₂ → ThI₄ wikipedia.org

An electrochemical method also provides a simple, room-temperature synthesis of various thorium(IV) compounds. cdnsciencepub.com

Table 1: Parameters for Direct Synthesis of ThI₄

| Reactants | Temperature | Duration | Apparatus | Purification |

|---|---|---|---|---|

| Thorium foil, Iodine | 500 °C | 1 week | T-shaped Pyrex tube | Distillation thieme-connect.de |

Thorium(IV) iodide can also be synthesized from thorium carbide (ThC) or thorium hydride (ThH₄). The reaction with thorium carbide involves heating it with iodine at 500 °C. wikipedia.org This method is advantageous as thorium carbide can be more readily prepared from thorium dioxide (ThO₂) and carbon compared to obtaining pure thorium metal. thieme-connect.de

Alternatively, reacting thorium(IV) hydride with hydrogen iodide also yields thorium(IV) iodide. wikipedia.org

Thorium(IV) nitrate (B79036) can serve as a starting material for the synthesis of thorium(IV) iodide. A common method involves the reaction of thorium(IV) nitrate with potassium iodide (KI) in a methanolic solution. ajol.infoijcce.ac.irasianpubs.org In this process, a 10% methanolic solution of Th(NO₃)₄ is mixed with a methanolic solution of KI in a 1:4 molar ratio. ajol.infoijcce.ac.ir The precipitated potassium nitrate (KNO₃) is filtered off, and the resulting filtrate contains ThI₄, which can then be used for the preparation of complexes. ajol.infoijcce.ac.irasianpubs.org

A patent describes a method starting with hydrated thorium nitrate, Th(NO₃)₄(H₂O)ₓ (where x is at least 4), which is reacted with a halide-containing strong acid to produce ThX₄(H₂O)₄ (where X is a halide). labpartnering.org This hydrated thorium halide can then be dried to produce an anhydrous ThX₄-ligand complex. labpartnering.org

Anhydrous thorium(IV) iodide complexes are valuable as they are often more soluble and easier to handle than the parent halide. A notable example is the 1,2-dimethoxyethane (B42094) (dme) adduct, ThI₄(dme)₂. researchgate.net This complex can be prepared in high yield by reacting the corresponding chloride complex, ThCl₄(dme)₂, with an excess of trimethylsilyl (B98337) iodide (Me₃SiI) in toluene. researchgate.net This synthetic route advantageously avoids the use of thorium metal. researchgate.net ThI₄(dme)₂ exhibits excellent thermal stability. researchgate.net The synthetic utility of ThI₄(dme)₂ has been demonstrated in the preparation of various thorium(IV) alkoxide, amide, and organometallic compounds. researchgate.netresearchgate.netacs.org

Single crystals of ThI₄ suitable for X-ray diffraction studies have been grown from the reaction of thorium dioxide (ThO₂) with aluminum triiodide (AlI₃). researchgate.net This method has allowed for a more precise determination of the crystal structure of ThI₄. researchgate.net

Development of Anhydrous Thorium(IV) Iodide Complexes as Precursors (e.g., ThI4(dme)2)

Synthesis of Lower Oxidation State Thorium Iodides (ThI₃, ThI₂)

Besides the +4 oxidation state, thorium can also form iodides in lower oxidation states, specifically +3 and +2.

Thorium(III) Iodide (ThI₃)

Thorium(III) iodide can be synthesized by the reduction of thorium(IV) iodide with thorium metal. The reaction involves heating a mixture of ThI₄ and thorium metal in a vacuum at 800 °C. wikipedia.org

The reaction is as follows: 3ThI₄ + Th → 4ThI₃ wikipedia.org

Above 550 °C, ThI₃ undergoes disproportionation to form ThI₄ and ThI₂. wikipedia.org

Thorium(II) Iodide (ThI₂)

Thorium(II) iodide can be prepared through several routes:

Comproportionation: Heating stoichiometric amounts of thorium metal and thorium(IV) iodide. wikipedia.org The reaction is typically carried out in a sealed tantalum container at about 800 °C. acs.org ThI₄ + Th → 2ThI₂ wikipedia.org

Direct reaction: The direct combination of thorium metal and iodine. wikipedia.org Th + I₂ → ThI₂ wikipedia.org

Decomposition of ThI₃: Heating thorium(III) iodide at temperatures above 550 °C. wikipedia.org 2ThI₃ → ThI₄ + ThI₂ wikipedia.org

Electrochemical synthesis: The electrochemical oxidation of thorium metal in a solution of iodine in acetonitrile (B52724) yields the adduct ThI₂·2CH₃CN. The acetonitrile can be removed by heating. osti.gov

ThI₂ has a metallic, golden appearance and is formulated as Th⁴⁺(I⁻)₂(e⁻)₂, indicating its nature as an electride. wikipedia.orgacs.org

Table 2: Summary of Thorium Iodide Synthesis

| Compound | Formula | Synthesis Method | Reactants | Temperature | Key Features |

|---|---|---|---|---|---|

| Thorium(IV) Iodide | ThI₄ | Direct Combination | Th, I₂ | 300-500 °C | Common laboratory preparation wikipedia.orgthieme-connect.de |

| From Carbide/Hydride | ThC or ThH₄, I₂/HI | 500 °C (for ThC) | Alternative to using Th metal wikipedia.org | ||

| From Nitrate | Th(NO₃)₄, KI | Room Temperature | Solution-based route ajol.infoijcce.ac.irasianpubs.org | ||

| Thorium(III) Iodide | ThI₃ | Comproportionation | ThI₄, Th | 800 °C | Disproportionates above 550 °C wikipedia.org |

| Thorium(II) Iodide | ThI₂ | Comproportionation | ThI₄, Th | ~800 °C | Forms a metallic electride wikipedia.orgacs.org |

| Direct Combination | Th, I₂ | - | Direct synthesis from elements wikipedia.org |

Reductive Synthesis from Thorium(IV) Iodide using Metallic Thorium

A primary method for producing lower thorium iodides involves the reduction of thorium(IV) iodide (ThI₄) with metallic thorium. wikipedia.org This process typically occurs at elevated temperatures in a sealed, inert environment to prevent oxidation. The reaction between ThI₄ and excess thorium metal can yield a mixture of lower iodides, including thorium triiodide (ThI₃) and thorium diiodide (ThI₂). wikipedia.orgosti.gov

For instance, heating metallic thorium with a stoichiometric amount of ThI₄ in a vacuum at 800 °C is a documented method for synthesizing ThI₃. wikipedia.org A more general approach involves the reduction of ThI₄ with an excess of elemental thorium at 550 °C, which results in the formation of iodides of thorium(III), (II), and even (I). osti.gov The stoichiometry of the reactants and the temperature are critical parameters that influence the composition of the final product mixture.

Table 1: Reductive Synthesis Conditions for Lower Thorium Iodides

| Product | Reactants | Temperature | Notes |

|---|---|---|---|

| Thorium Triiodide (ThI₃) | Th + 3ThI₄ | 800 °C | Conducted in a vacuum. wikipedia.org |

It is noteworthy that these lower iodides are not simple ionic compounds containing Th³⁺ and Th²⁺ ions. Instead, they are considered to be electride compounds, more accurately formulated to contain Th⁴⁺ with electrons delocalized in the crystal lattice. wikipedia.org

Direct Reaction Pathways for ThI₂ and ThI₃

Direct synthesis methods provide alternative routes to thorium iodides, sometimes avoiding the multi-component mixtures that result from reductive processes.

For thorium diiodide (ThI₂), a direct electrochemical synthesis has been demonstrated. osti.gov This method involves the oxidation of thorium metal in a solution of iodine dissolved in acetonitrile. osti.gov The initial product is an acetonitrile adduct, ThI₂·2CH₃CN, from which the neutral ligand can be removed by heating to yield ThI₂. osti.gov

Direct reaction of the elements is the primary route to thorium(IV) iodide, which can be a precursor for lower iodides. Heating elemental thorium with iodine at approximately 500 °C yields ThI₄. wikipedia.org However, direct synthesis of ThI₃ and ThI₂ from the elements is more complex due to the stability of the ThI₄ phase. The reductive pathways described previously are generally more effective for accessing the lower oxidation states.

Thermal Decomposition Routes for ThI₂ from ThI₃

Thorium triiodide exhibits thermal instability at higher temperatures, providing a pathway for the formation of thorium diiodide. When heated above 550 °C, ThI₃ undergoes decomposition. wikipedia.org This decomposition does not simply yield ThI₂ and iodine; instead, it disproportionates into the more stable thorium(IV) iodide and thorium(II) iodide. wikipedia.org

Reaction: 2 ThI₃(s) → ThI₄(s) + ThI₂(s)

This thermal decomposition is a key characteristic of the thorium-iodine system and highlights the challenges in isolating pure ThI₃ at elevated temperatures.

Table 2: Thermal Decomposition of Thorium Triiodide

| Reactant | Temperature | Products |

|---|

Challenges in Isolation and Purity of Lower Thorium Iodides

The synthesis of lower thorium iodides is frequently complicated by significant challenges in isolating pure compounds. These difficulties arise from several factors inherent to the chemistry of the thorium-iodine system.

A major issue is the formation of complex product mixtures. The reduction of ThI₄ with metallic thorium often yields a mixture containing unreacted thorium, thorium dioxide (as an impurity), ThI₄, ThI₃, and ThI₂. osti.gov Devising effective separation procedures for these five components is a considerable challenge. osti.gov

The physical properties of the lower iodides also contribute to purification difficulties. Thorium triiodide is often obtained as a "poorly crystallized mass," and it possesses a complex X-ray diffraction pattern. wikipedia.orgresearchgate.net This makes characterization and confirmation of purity difficult.

Furthermore, all thorium iodides are sensitive to air and moisture, requiring handling under strictly inert conditions. wikipedia.org The lower iodides are particularly reactive. The presence of thorium dioxide (ThO₂), an extremely inert material, as a common impurity in thorium metal starting material further complicates purification, as it is difficult to remove from the reaction products. iaea.org The thermal instability of ThI₃, leading to its disproportionation into ThI₂ and ThI₄, adds another layer of complexity to its isolation in a pure state. wikipedia.org

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | ThIₓ |

| Thorium(IV) Iodide | ThI₄ |

| Thorium Triiodide | ThI₃ |

| Thorium Diiodide | ThI₂ |

| Thorium | Th |

| Thorium Dioxide | ThO₂ |

| Iodine | I₂ |

Structural Chemistry and Crystallographic Analysis of Thorium Iodides

Crystal Structure of Thorium(IV) Iodide (ThI₄)

Thorium(IV) iodide is an inorganic compound that is highly sensitive to air and moisture. wikipedia.org It appears as crystalline platelets that are yellow when cool and orange when heated. wikipedia.orgthieme-connect.de

Thorium(IV) iodide crystallizes in the monoclinic system. wikipedia.orgthieme-connect.de Its structure is defined by the space group P2₁/n, which is designated as space group number 14, position 2. wikipedia.org This determination has been confirmed through single-crystal X-ray diffraction techniques. researchgate.netiucr.org The monoclinic crystal system is characterized by three unequal axes with one oblique angle.

Precise measurements of the unit cell of ThI₄ have been reported, with the following lattice parameters:

a = 1321.6 pm wikipedia.org

b = 806.8 pm wikipedia.org

c = 776.6 pm wikipedia.org

β = 98.68° wikipedia.org

A redetermination of the crystal structure provided highly precise values, confirming these parameters with a high degree of accuracy. iucr.org

Interactive Table of ThI₄ Lattice Parameters

| Parameter | Value | Reference |

|---|---|---|

| a | 1321.6 pm | wikipedia.org |

| b | 806.8 pm | wikipedia.org |

| c | 776.6 pm | wikipedia.org |

| β | 98.68° | wikipedia.org |

In the ThI₄ crystal structure, each thorium atom is coordinated to eight iodine atoms. researchgate.netiucr.org These eight iodine neighbors form an irregular polyhedron that approximates a square antiprismatic geometry. researchgate.netiucr.orgresearchgate.net This coordination results in the formation of layers. The polyhedra share edges and triangular faces to create these layers, which are weakly bonded to one another. researchgate.net The average Th-I bond distance is approximately 3.20 Å. researchgate.net The iodine atoms each bridge two thorium(IV) atoms, leading to the formation of infinite layers. iucr.org

While ThI₄ itself has a well-defined monoclinic structure, the broader thorium-iodine system exhibits polymorphism, particularly in the lower iodides like ThI₂ and ThI₃. For instance, thorium di-iodide exists in both α and β forms, with the transition from α to β occurring sluggishly between 600-700°C. researchgate.net Thorium tri-iodide transforms into β-thorium di-iodide at 746°C. researchgate.net

Coordination Environment of Thorium(IV) Centers (e.g., Square Antiprismatic)

Crystal Structure of Thorium Diiodide (ThI₂)

Thorium diiodide is a gold-colored solid with metallic luster and is noted for its high electrical conductivity. wikipedia.org It is considered an electride with the ionic formula Th⁴⁺(I⁻)₂(e⁻)₂. wikipedia.org

Thorium diiodide crystallizes in the hexagonal system, specifically in the space group P6₃/mmc. researchgate.net The structure consists of a layered lattice. This layered arrangement is a characteristic feature of compounds with the Cadmium iodide (CdI₂) crystal structure type, where iodide anions form a hexagonal close-packed lattice and the cations occupy octahedral holes in alternating layers. wikipedia.org In ThI₂, the structure is composed of four two-dimensionally infinite layers that alternate between trigonal-antiprismatic and trigonal-prismatic layers. The thorium atoms are encompassed by trigonal-antiprismatic and trigonal-prismatic polyhedra of iodine atoms. These coordination polyhedra are linked by sharing edges.

The unit cell dimensions for ThI₂ are:

a = 3.97 Å

c = 31.75 Å

There are four formula units of ThI₂ per unit cell. The Th-I bond distances are 3.22 Å in the antiprismatic layers and 3.20 Å in the prismatic layers.

Interactive Table of ThI₂ Crystal Data

| Property | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | |

| Space Group | P6₃/mmc | |

| Lattice Parameter 'a' | 3.97 Å | |

| Lattice Parameter 'c' | 31.75 Å | |

| Formula Units per Cell (Z) | 4 |

Crystallographic Parameters and Atomic Arrangements

Thorium diiodide crystallizes in the hexagonal P6₃/mmc space group. materialsproject.org The crystal structure is characterized by a layered arrangement. preprints.org The unit cell of ThI₂ contains four formula units.

The coordination polyhedra around the thorium atoms consist of trigonal-antiprismatic and trigonal-prismatic arrangements of iodine atoms. These polyhedra are linked by sharing edges, forming infinite two-dimensional layers. The Th-I bond distances are approximately 3.22 Å in the antiprismatic layers and 3.20 Å in the prismatic layers.

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P6₃/mmc |

| a (Å) | 3.97 ± 0.01 |

| c (Å) | 31.75 ± 0.04 |

| Formula Units per Cell (Z) | 4 |

| Calculated Density (g/cm³) | 7.45 |

Nature of Bonding and Electride Characteristics in ThI₂

Initially, the formulation of ThI₂ suggested a +2 oxidation state for thorium. However, detailed structural and magnetic studies have led to a more complex and accurate description. It is now understood to be an electride, with the ionic formula Th⁴⁺(I⁻)₂(e⁻)₂. preprints.orgwikipedia.orgwikipedia.org This means that two electrons are not localized on any specific atom but occupy interstitial sites within the crystal lattice, acting as anions. wikipedia.orgarxiv.org This electride nature is responsible for its metallic gold luster and high electrical conductivity. wikipedia.org The presence of these delocalized electrons is a key feature that distinguishes ThI₂ from simple ionic compounds. preprints.org

Structural Aspects of Thorium(III) Iodide (ThI₃)

Thorium(III) iodide (ThI₃) represents another reduced form of thorium iodide, with distinct structural properties.

Structural Evidence and Characterization

Thorium triiodide is a black, crystalline solid. wikipedia.orgwebelements.com It is typically prepared by the reduction of thorium(IV) iodide with thorium metal at elevated temperatures. wikipedia.org The compound is sensitive to air and moisture. wikipedia.org

Dimorphism and Polymorphic Forms of ThI₃

Thorium(III) iodide is known to exhibit dimorphism, meaning it exists in two different crystal forms. doubtnut.comwikipedia.org The two forms are designated as α-ThI₃ and β-ThI₃. wikipedia.org

The β-form of ThI₃ possesses an orthorhombic crystal structure with the space group Cccm (No. 66). wikipedia.org The α-form is described as having a pseudo-orthorhombic crystal structure. wikipedia.org The existence of these different crystalline arrangements, or polymorphs, can influence the material's physical properties. wikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cccm (No. 66) |

Comparative Crystallography Across Thorium Halides and Actinide Iodides

The structural chemistry of thorium iodides can be better understood when compared with other thorium halides and iodides of other actinide elements.

Thorium forms a series of halides, including ThF₄, ThCl₄, and ThBr₄, in its +4 oxidation state. xylenepower.com For instance, ThCl₄ has a tetragonal crystal structure (space group I4₁/amd), while ThF₄ is monoclinic (space group C2/c). xylenepower.com Thorium(IV) iodide (ThI₄) itself has a monoclinic crystal structure with the space group P2₁/n. wikipedia.org This variation highlights the influence of the halide anion size on the resulting crystal structure.

When comparing with other actinide iodides, similarities in the trivalent state are observed. For example, the chemistry of actinides in the +3 oxidation state often parallels that of the lanthanides. acs.org The existence of di- and tri-iodides is not unique to thorium among the actinides. wikipedia.org The study of these related compounds provides a broader context for the structural diversity and bonding intricacies observed in the this compound system. hzdr.dersc.org

Density Functional Theory (DFT) Studies on Thorium Tetrahalides

Density Functional Theory (DFT) has become a important method for studying the ground states of heavy element compounds, including the thorium tetrahalides (ThX₄, where X = F, Cl, Br, I). rsc.org These studies provide reliable predictions of molecular properties, benchmark computational approaches, and offer data where experimental measurements are unavailable. rsc.orgsouthampton.ac.uk

Theoretical calculations using DFT consistently predict a tetrahedral (Td) symmetry for the ground state of thorium tetraiodide (ThI₄), as well as for the other thorium tetrahalides. southampton.ac.ukunige.ch This geometry is confirmed by harmonic frequency calculations, which yield real frequencies, indicating a true minimum on the potential energy surface. southampton.ac.ukscispace.com

Gas-phase electron diffraction experiments have determined the equilibrium bond distance for Th-I in ThI₄. unige.ch DFT calculations, employing various functionals, have been performed to reproduce this experimental value. For instance, calculations using the Local Spin Density Approximation (LSDA) and the Becke-Lee-Yang-Parr (BLYP) functional have been used to determine the Th-I bond length. southampton.ac.uk The results from different computational programs like GAUSSIAN98 and MAGIC have been compared to ensure consistency. rsc.orgunige.ch

Table 1: Calculated Equilibrium Th-I Bond Distances in Thorium Tetraiodide (ThI₄) This table presents theoretically calculated equilibrium bond distances for ThI₄ using different Density Functional Theory (DFT) methods and compares them with experimental data. All calculations confirm a tetrahedral geometry.

| Computational Method | Program | Th-I Bond Distance (Å) | Reference |

|---|---|---|---|

| LSDA | GAUSSIAN98 | 2.868 | southampton.ac.uk |

| LSDA | MAGIC | 2.867 | southampton.ac.uk |

| BLYP | GAUSSIAN98 | 2.924 | southampton.ac.uk |

| BLYP | MAGIC | 2.923 | southampton.ac.uk |

| Experimental | Gas-phase electron diffraction | 2.92 ± 0.02 | unige.ch |

While vibrational frequencies for ThF₄ and ThCl₄ have been partially measured, no experimental vibrational data exists for ThBr₄ and ThI₄. rsc.orgsouthampton.ac.ukunige.ch Therefore, theoretical predictions from DFT calculations are the primary source of information for the vibrational modes of thorium tetraiodide. These calculated values are crucial for a complete understanding of the molecule's dynamics and for interpreting potential future spectroscopic studies. rsc.orgunige.ch

Table 2: Predicted Vibrational Frequencies for Thorium Tetraiodide (ThI₄) This table displays the calculated harmonic vibrational frequencies for the fundamental modes of tetrahedral ThI₄, as predicted by DFT calculations. No experimental values are available for comparison.

| Vibrational Mode | Symmetry | Description | Calculated Frequency (cm⁻¹) (BLYP/GAUSSIAN98) | Reference |

|---|---|---|---|---|

| ν₁ | a₁ | Symmetric Stretch | 123 | southampton.ac.uk |

| ν₂ | e | Bending | 30 | southampton.ac.uk |

| ν₃ | t₂ | Asymmetric Stretch | 170 | southampton.ac.uk |

| ν₄ | t₂ | Bending | 45 | southampton.ac.uk |

A variety of computational methodologies have been applied to study thorium tetrahalides, allowing for extensive benchmarking and validation of theoretical approaches. rsc.org Studies have utilized different quantum chemistry program packages, such as GAUSSIAN98, MAGIC, and TURBOMOLE, to ensure that predictions are not code-dependent. rsc.orgd-nb.info

The choice of the functional in DFT is critical for obtaining accurate results. Both local (e.g., LSDA) and non-local, gradient-corrected functionals (e.g., BLYP) have been tested. rsc.orgsouthampton.ac.uk Hybrid functionals, such as B3LYP and PBE0, which incorporate a portion of exact Hartree-Fock exchange, have also been employed. southampton.ac.ukd-nb.info For heavy elements like thorium, relativistic effects must be considered. This is typically achieved through the use of effective core potentials (ECPs), which replace the core electrons with a potential, simplifying the calculation while retaining accuracy for valence electron properties. southampton.ac.ukd-nb.info

Benchmarking studies compare the results of these different DFT methods against each other and against available experimental data, such as bond lengths. rsc.orgsouthampton.ac.uk This process helps to establish the reliability of the computational methods and provides a measure of the expected accuracy for properties that have not been experimentally determined, like the vibrational frequencies of ThI₄. rsc.orgunige.ch In addition to DFT, other ab initio methods like Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2) have been included in these comparative studies to provide a broader theoretical context. rsc.orgsouthampton.ac.uk

Equilibrium Geometries and Vibrational Mode Predictions

Analysis of Chemical Bonding in Thorium Iodides

The nature of the chemical bond between thorium and iodine is a subject of significant theoretical interest. Unlike the 4f orbitals in lanthanides, the 5f orbitals of early actinides are more radially extended and can participate in covalent bonding. mdpi.com However, the chemistry of thorium is dominated by the +4 oxidation state, in which the Th⁴⁺ ion has a noble gas [Rn] electron configuration, suggesting largely ionic interactions. wikipedia.org Theoretical analyses aim to quantify the balance between ionic and covalent contributions and to clarify the role of thorium's valence orbitals.

The bonds in thorium halides, including this compound, are considered to be predominantly ionic in character. researchgate.netresearchgate.net This view is supported by the large difference in electronegativity between thorium and the halogens and the formal Th⁴⁺ oxidation state. wikipedia.org However, computational studies indicate that there is a non-negligible covalent component to the thorium-ligand bond. nih.govnih.gov

Quantum chemical analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), provide a way to probe the topology of the electron density and characterize the nature of chemical bonds. researchgate.netresearchgate.netucl.ac.uk These studies consistently show that thorium-ligand bonds are highly polarized and more ionic compared to the bonds in analogous uranium compounds. nih.govresearchgate.netnih.gov The greater covalency in uranium compounds is often attributed to more significant 5f orbital participation compared to thorium. nih.govrsc.org For thorium-halogen bonds, the interaction is primarily electrostatic, though orbital overlap, particularly involving thorium's 6d orbitals, contributes a degree of covalent character. mdpi.comresearchgate.net

Despite the formal [Rn] configuration of Th⁴⁺, the 5f orbitals play a subtle but important role in the chemistry of thorium compounds. wikipedia.org In the thorium atom, the 5f and 6d subshells are very close in energy. wikipedia.orgwikipedia.org While the ground-state configuration is [Rn]6d²7s², the 5f orbitals are accessible and can participate in the formation of molecular orbitals in its compounds. wikipedia.org

Theoretical studies suggest that while the 6d orbitals play a more dominant role in the bonding interactions of thorium complexes, the 5f orbitals are also involved. mdpi.comnih.gov This participation is more limited than in other early actinides like uranium but is crucial for a complete description of the electronic structure. nih.govrsc.org The involvement of 5f orbitals can stabilize certain molecular structures and influence reactivity. rsc.orgaps.org For instance, in thorium-chalcogen bonds, which share similarities with halide bonds, calculations show that 6d orbitals play a larger role than 5f orbitals, but both are involved in the metal-ligand orbital mixing. nih.gov The consensus from multiple theoretical investigations is that bonding in thorium(IV) compounds is best described as highly ionic with a small but significant covalent character arising from the involvement of both 6d and 5f orbitals. nih.govnih.gov

Covalency and Ionic Contributions in Thorium-Iodine Bonds

Theoretical Models for Electron Behavior in Electrides (e.g., ThI₂)

Lower thorium iodides, specifically thorium diiodide (ThI₂) and thorium triiodide (ThI₃), exhibit unusual properties that cannot be explained by simple ionic models with Th²⁺ or Th³⁺ ions. wikipedia.org Instead, they are described by theoretical models as electride compounds. wikipedia.orgwikipedia.org An electride is an ionic salt in which the anion is an electron.

In the case of thorium diiodide, the compound is not formulated with a thorium(II) cation. Theoretical understanding and experimental evidence suggest it is more accurately described as Th⁴⁺(I⁻)₂(e⁻)₂, where two iodide ions and two electrons act as the anions to balance the charge of a thorium(IV) cation. wikipedia.org This formulation explains the observed properties of ThI₂, such as its metallic gold lustre and high electrical conductivity, which are uncharacteristic of a simple ionic Th²⁺I⁻₂ compound. wikipedia.org The two "extra" electrons are not localized on the thorium ions but are trapped in anionic sites within the crystal lattice, behaving as delocalized charge carriers. This model positions ThI₂ within a class of materials where electrons themselves occupy specific lattice positions, fundamentally influencing the electronic and physical properties of the compound.

An exploration of this compound compounds reveals a complex interplay of electronic configurations and thermodynamic stabilities. These materials, while less common than oxides or chlorides, are crucial for understanding the fundamental chemistry of thorium, particularly concerning its oxidation states and the involvement of f-orbitals in bonding. This article delves into the electronic structure and thermodynamic properties of the thorium-iodine system, based on theoretical investigations and experimental data.

Electronic Structure and Theoretical Investigations of Thorium Iodides

The electronic structure of thorium and its compounds is a subject of significant theoretical interest due to thorium's position as an early actinide. The near-energetic degeneracy of the 5f, 6d, 7s, and 7p orbitals leads to complex bonding behaviors. wikipedia.org In its metallic form, thorium exhibits significant 5f orbital involvement, which is essential to explain its face-centered cubic crystal structure. wikipedia.org However, in its common +4 oxidation state, the Th⁴⁺ ion is typically considered to have a noble-gas electronic configuration with no 5f or 6d electrons, leading to colorless or yellow compounds. wikipedia.org

Theoretical studies, often employing density functional theory (DFT), are vital for elucidating the electronic properties of thorium iodides. escholarship.orgchinesechemsoc.org These investigations help to understand the factors that stabilize thorium in its various oxidation states (+2, +3, and +4).

Thorium(IV) Iodide (ThI₄): As a tetravalent compound, ThI₄ features the Th⁴⁺ ion. The chemistry of ThI₄ is largely that of an electropositive metal with a stable, diamagnetic noble-gas configuration. wikipedia.org It crystallizes in a monoclinic structure with the space group P2₁/n. wikipedia.org Theoretical calculations on related thorium complexes have been used to understand their molecular structures and energetics. d-nb.info

Lower-Valent Thorium Iodides (ThI₂ and ThI₃): The lower-valent iodides, ThI₂ and ThI₃, are particularly interesting from an electronic structure standpoint as they provide insight into the behavior of thorium's valence electrons. rsc.org The preparation of these deeply colored compounds, which are analogous to lower zirconium and hafnium iodides, has been a key step in investigating whether the valence electrons occupy 5f or 6d orbitals. rsc.org

Thorium diiodide (ThI₂) is especially notable. It is described as an electride, with an ionic formula of Th⁴⁺(I⁻)₂e⁻₂, indicating that two electrons are delocalized in the crystal lattice, which accounts for its metallic luster and high electrical conductivity. wikipedia.org This formulation suggests that the thorium center is still in a +4 oxidation state, with the excess electrons occupying lattice positions rather than reducing the thorium ion to Th²⁺. ThI₂ has a hexagonal layer-lattice structure. rsc.orgacs.org

Theoretical investigations into related actinide diiodides have utilized methods like the Linear Muffin-Tin Orbital (LMTO) technique to calculate their electronic structures. acs.org Such studies are crucial for understanding the unique properties of compounds like ThI₂.

Spectroscopic Characterization of Thorium Iodides and Their Complexes

X-ray

X-ray diffraction is a primary and indispensable technique for the unambiguous determination of the solid-state structures of thorium iodides and their coordination complexes. This method provides precise information on crystal systems, space groups, lattice parameters, and the specific arrangement of atoms, including bond lengths and angles. Such data is fundamental to understanding the chemical bonding and reactivity of these actinide compounds.

Thorium(IV) Iodide (ThI₄)

The crystal structure of thorium(IV) iodide has been thoroughly investigated and confirmed through single-crystal X-ray diffraction. researchgate.netacs.org ThI₄ crystallizes in a monoclinic system with the space group P2₁/n. wikipedia.orgcrystallography.net This structure is two-dimensional, composed of ThI₄ sheets oriented in the (1, 0, 0) direction. materialsproject.org In this arrangement, the thorium(IV) cation is in an 8-coordinate geometry, specifically described as a square antiprismatic environment. materialsproject.orgwebelements.com The Th-I bond distances within this structure range from 3.15 to 3.33 Å. materialsproject.org More recent studies have redetermined the lattice parameters with higher precision. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | ThI₄ | wikipedia.org |

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁/n | wikipedia.org |

| Lattice Constant a | 13.216 Å | crystallography.net |

| Lattice Constant b | 8.068 Å | crystallography.net |

| Lattice Constant c | 7.766 Å | crystallography.net |

| Angle β | 98.68° | crystallography.net |

| Coordination Geometry | 8-coordinate square antiprismatic | webelements.com |

Lower Valent Thorium Iodides

X-ray diffraction has also been crucial in identifying and characterizing lower valency states of thorium iodide, such as thorium di-iodide (ThI₂) and thorium tri-iodide (ThI₃). These compounds are typically formed by the reduction of thorium tetraiodide with metallic thorium. rsc.org X-ray diffraction patterns have unambiguously confirmed the existence of these lower iodides. rsc.org Thorium di-iodide (ThI₂) has been found to possess a hexagonal layer-lattice structure, which is related to the C6 (cadmium iodide) structural type. rsc.org

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | ThI₂ | rsc.org |

| Crystal System | Hexagonal | rsc.org |

| Structural Type | C6-related layer lattice | rsc.org |

| Lattice Constant a | 4.13 Å | rsc.org |

| Lattice Constant c | 7.02 Å | rsc.org |

This compound Complexes

Dinuclear and Cluster Complexes: Research has shown the formation of complex multinuclear thorium structures mediated by this compound. For example, the reaction involving this compound complexes and 1,2-dimethoxyethane (B42094) (DME) can lead to C-O bond activation, assembling novel structures. One such identified compound is the dinuclear complex Th₂I₅[κ²(O,O')-μ-O(CH₂)₂OCH₃]₃(DME). nih.gov Another complex, a tetranuclear µ₄-oxo cluster, Th₄(µ₄-O)(µ-Cl)₂I₆[κ²(O,O')-μ-O(CH₂)₂OCH₃]₆, was also synthesized and characterized by X-ray diffraction, showcasing a complex iodide-containing cluster. nih.gov

Amido Complexes: The synthesis of organometallic this compound complexes has also been accomplished. The reaction of [Th(Cl)(NR₂)₃] (where R = SiMe₃) with Me₃SiI yields the this compound complex [Th(I)(NR₂)₃]. rsc.org X-ray diffraction analysis of this product revealed a pseudotetrahedral geometry around the thorium center. The complex crystallizes in the rhombohedral space group R3c. rsc.org The determined Th-I bond length is 3.052(1) Å, which is longer than the Th-Cl bond in the precursor, consistent with the larger covalent radius of iodine. rsc.org

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Th(I)(N(SiMe₃)₂)₃] | Rhombohedral | R3c | Pseudotetrahedral geometry; Th-I bond length = 3.052(1) Å | rsc.org |

| Th₂I₅[κ²(O,O')-μ-O(CH₂)₂OCH₃]₃(DME) | Not specified | Not specified | Dinuclear complex formed via C-O bond activation | nih.gov |

常见问题

Q. Basic Research Focus

- Radiation Shielding: Use lead-lined containers and NaI detectors for real-time gamma radiation monitoring .

- Waste Management: Segregate thorium-contaminated waste and adhere to NRC guidelines for low-level radioactive disposal.

- Personal Protective Equipment (PPE): Wear dosimeters and gloves to prevent internal contamination.

Methodological Note: Regularly calibrate detectors using Th-232 reference standards to ensure accurate radiation readings .

How do variations in synthesis parameters influence the stoichiometry of this compound products?

Q. Advanced Research Focus

- Temperature: Higher temperatures (>500°C) may promote iodine sublimation, leading to non-stoichiometric ThI4-x phases .

- Iodide Source: Anhydrous HI gas yields purer ThI4 compared to aqueous HI, which introduces oxygen contaminants.

- Reaction Time: Prolonged heating (>24 hrs) can degrade ThI4 into ThI3 or metallic thorium.

Experimental Design:

- Use inert-atmosphere gloveboxes to prevent oxidation.

- Characterize products via XRD and inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry.

What methodologies are employed to analyze the coordination chemistry of this compound in non-aqueous solvents?

Q. Advanced Research Focus

- Spectroscopic Techniques: UV-Vis and Raman spectroscopy identify ligand-to-metal charge transfer bands and vibrational modes of Th-I bonds.

- Conductometric Titration: Measures ionic conductivity changes to determine complex stability constants in solvents like THF or acetonitrile .

- Single-Crystal XRD: Resolves coordination geometry (e.g., octahedral vs. tetrahedral) in thorium-iodide complexes.

Key Finding: this compound exhibits higher solubility in polar aprotic solvents due to weaker solvent-solute interactions compared to ThCl4.

How is the purity of this compound verified post-synthesis, and what common contaminants are observed?

Q. Basic Research Focus

- Elemental Analysis: Combustion analysis detects carbon and nitrogen impurities from incomplete iodide decomposition .

- Gamma Spectroscopy: Identifies radioactive contaminants (e.g., U-238 decay products) using NaI detectors .

- XRD: Confirms phase purity by matching diffraction patterns with reference databases.

Common Contaminants:

| Contaminant | Source | Detection Method |

|---|---|---|

| ThO2 | Oxidation during synthesis | XRD, XPS |

| ThC | Carbon incorporation from crucibles | Combustion analysis |

What strategies optimize the synthesis of this compound alloys for nuclear applications?

Q. Advanced Research Focus

- Alloy Design: Introduce elements like chromium or molybdenum to enhance mechanical stability under irradiation .

- Iodide Process Refinement: Use zone refining to minimize oxygen and carbon solubility in iodide-processed thorium .

- Post-Synthesis Treatment: Anneal alloys at 800°C to homogenize microstructure and reduce defect density.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。